(S,S)-(-)-Hydrobenzoin (CAS 2325-10-2) is a C2-symmetric chiral 1,2-diol procured primarily as a chiral auxiliary, ligand precursor, and resolving agent in asymmetric synthesis . Commercially supplied with strict enantiomeric purity specifications (typically ≥98.0% ee), it exhibits a characteristic melting point of 148–150 °C and a specific rotation of [α]24/D −94° (c = 2.5 in ethanol) . Its rigid, stereochemically defined backbone makes it highly valuable for constructing chiral acetals, crown ethers, and metal-alkoxide catalysts, providing a predictable steric environment that is essential for quantitative stereocontrol in pharmaceutical and fine chemical manufacturing .
Substituting (S,S)-(-)-hydrobenzoin with its closely related diastereomer, meso-hydrobenzoin, or a racemic mixture results in complete loss of stereocontrol in asymmetric applications [1]. Meso-hydrobenzoin possesses an internal plane of symmetry (achiral) and a significantly lower melting point (137–139 °C), rendering it incapable of inducing chirality in metal-catalyzed reactions or serving as a chiral auxiliary. Furthermore, replacing (S,S)-hydrobenzoin with alternative C2-symmetric diols like BINOL fundamentally alters the coordination geometry and electronic properties of the resulting catalyst complexes (e.g., in calcium- or titanium-mediated reactions), requiring extensive re-optimization of the entire synthetic route to recover target enantiomeric excesses[1].
In the direct asymmetric aldol reaction of acetophenone and aliphatic aldehydes, the use of a chiral calcium alkoxide complex derived from (S,S)-(-)-hydrobenzoin provides quantifiable stereocontrol [1]. The (S,S)-hydrobenzoin/Ca catalyst system achieves up to 91% enantiomeric excess (ee) for the corresponding aldol products. Substituting this specific chiral ligand with non-optimized diols or utilizing a racemic baseline fails to achieve this level of asymmetric induction, directly reducing the yield of the desired (R)-configured β-hydroxy carbonyl compounds[1].
| Evidence Dimension | Enantiomeric excess (ee) of aldol products |
| Target Compound Data | Up to 91% ee using (S,S)-hydrobenzoin/Ca complex |
| Comparator Or Baseline | Racemic/uncatalyzed baseline (0% ee) |
| Quantified Difference | 91% absolute increase in enantiomeric excess |
| Conditions | Direct aldol reaction of acetophenone and aliphatic aldehydes at optimized temperatures. |
Validates the procurement of (S,S)-hydrobenzoin as a high-performance chiral ligand for synthesizing optically pure β-hydroxy carbonyl pharmaceutical intermediates.
(S,S)-(-)-hydrobenzoin acts as a highly effective chiral auxiliary in the synthesis of enantiopure cyclitols from racemic precursors like (±)-3-bromocyclohexene [1]. When (S,S)-hydrobenzoin is used to form a chiral acetal, it directs the subsequent intramolecular oxyselenenylation with high diastereoselectivity. If the achiral meso-hydrobenzoin were used instead, no asymmetric induction would occur, resulting in an inseparable racemic mixture of the final cyclitol products [1].
| Evidence Dimension | Diastereomeric induction in cyclitol intermediates |
| Target Compound Data | High diastereoselectivity enabling isolation of enantiopure cyclitols |
| Comparator Or Baseline | Meso-hydrobenzoin (0% asymmetric induction) |
| Quantified Difference | Complete transition from racemic output to enantiopure target isolation |
| Conditions | Intramolecular oxyselenenylation of 3-bromocyclohexene derivatives. |
Demonstrates the critical role of (S,S)-hydrobenzoin's C2-symmetry in acting as a removable chiral directing group for complex natural product synthesis.
The complexation of titanium tetraisopropoxide with (S,S)-hydrobenzoin creates an enantioselective catalyst for the oxidation of aryl benzyl sulfides using tert-butyl hydroperoxide (TBHP) [1]. This system reliably produces aryl benzyl sulfoxides with >97% enantiomeric excess. In contrast, standard achiral oxidation methods yield racemic sulfoxides, and alternative chiral ligands often suffer from lower solubility or reduced ee in specific fluorinated substrates [1].
| Evidence Dimension | Enantiomeric excess (ee) of aryl benzyl sulfoxides |
| Target Compound Data | >97% ee using Ti/(S,S)-hydrobenzoin complex |
| Comparator Or Baseline | Achiral oxidation baseline (0% ee) |
| Quantified Difference | >97% absolute increase in enantiomeric purity |
| Conditions | Oxidation of aryl benzyl sulfides using TBHP and catalytic Ti/(S,S)-hydrobenzoin. |
Confirms (S,S)-hydrobenzoin as a validated ligand choice for the asymmetric synthesis of chiral sulfoxide active pharmaceutical ingredients.
In procurement and laboratory quality control, distinguishing (S,S)-(-)-hydrobenzoin from its inactive diastereomer is critical for process reproducibility. (S,S)-(-)-hydrobenzoin exhibits a sharp melting point of 148–150 °C and a strong negative optical rotation ([α]24/D −94° in ethanol) . In contrast, meso-hydrobenzoin melts significantly lower at 137–139 °C and is optically inactive . This quantitative thermal and optical difference allows chemists to rapidly verify diastereomeric purity before committing the reagent to sensitive asymmetric catalytic cycles.
| Evidence Dimension | Melting point and optical rotation |
| Target Compound Data | mp 148–150 °C; [α]D = -94° |
| Comparator Or Baseline | meso-hydrobenzoin (mp 137–139 °C; [α]D = 0°) |
| Quantified Difference | 11 °C higher melting point and distinct optical activity |
| Conditions | Standard analytical characterization (c = 2.5 in ethanol for optical rotation). |
Provides a reliable, low-cost QC metric to ensure the procured material will perform as an active chiral inducer rather than an achiral dead-end.
Directly following from its ability to induce up to 91% ee, (S,S)-hydrobenzoin is a required precursor for generating chiral calcium alkoxide catalysts used in the direct asymmetric aldol reaction of ketones and aliphatic aldehydes[1].
(S,S)-hydrobenzoin is a validated choice for forming chiral acetals that direct subsequent diastereoselective transformations, such as intramolecular oxyselenenylations, enabling the isolation of enantiopure cyclitols and other highly functionalized cyclic intermediates [2].
The compound is a strongly indicated ligand for the preparation of chiral sulfoxides via titanium-catalyzed oxidation, where the Ti/(S,S)-hydrobenzoin complex reliably delivers >97% ee for pharmaceutical intermediates[3].
Due to its rigid C2-symmetric structure and distinct physical properties (mp 148-150 °C), it is a structurally predictable building block for synthesizing chiral crown ethers and phosphine ligands, where diastereomeric purity is easily verified prior to multi-step syntheses .